2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a furan moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide likely involves multiple steps, including:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the benzyl group: This can be done through alkylation reactions.
Formation of the furan moiety: This could involve cyclization reactions.
Final coupling: The final step would involve coupling the quinoline-piperidine intermediate with the furan moiety using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan moiety.
Reduction: Reduction reactions could target the quinoline or piperidine rings.
Substitution: Various substitution reactions could occur, especially on the benzyl and furan groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide analogs: Compounds with similar structures but different substituents.
Quinoline derivatives: Compounds with a quinoline core but different functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different attachments.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and its resulting biological activity or chemical reactivity.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-12,17,22H,13-16,18-20H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHTMVBEPYTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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